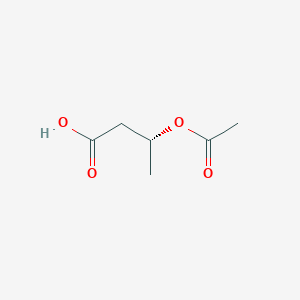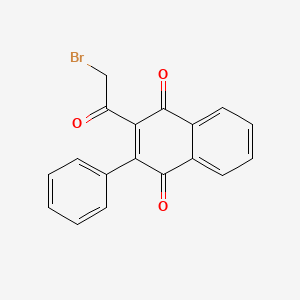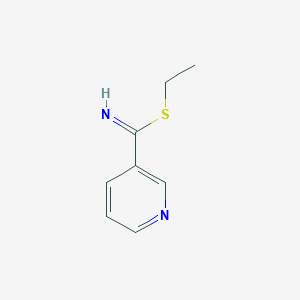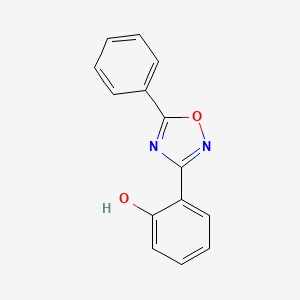
1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a fluorine atom at the 7th position of the phenothiazine ring and an ethanone group at the 1st position.
Vorbereitungsmethoden
The synthesis of 1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-fluoro-10H-phenothiazine.
Reaction Conditions: The fluorinated phenothiazine is then reacted with ethanoyl chloride in the presence of a suitable base, such as pyridine, to yield this compound.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes and pigments due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one can be compared with other phenothiazine derivatives:
1-(10H-Phenothiazin-2-yl)ethanone: Similar in structure but lacks the fluorine atom, which may result in different biological activities.
2-(3-Methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-ol: Contains additional functional groups that may enhance its biological properties.
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride: A derivative with an amine group, used in different research applications.
Eigenschaften
CAS-Nummer |
55389-22-5 |
|---|---|
Molekularformel |
C14H10FNOS |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
1-(7-fluoro-10H-phenothiazin-2-yl)ethanone |
InChI |
InChI=1S/C14H10FNOS/c1-8(17)9-2-5-13-12(6-9)16-11-4-3-10(15)7-14(11)18-13/h2-7,16H,1H3 |
InChI-Schlüssel |
YSHXLYUSFWMGEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-](/img/structure/B14645007.png)
![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)
![2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14645013.png)
![1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene](/img/structure/B14645014.png)


![N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B14645027.png)


![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)



![(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14645070.png)
